2-Amino-6-fluoro-N-phenylbenzamide hydrochloride is an organic compound with the molecular formula C13H12ClFN2O and a molecular weight of 246.7 g/mol. It is classified as an aromatic amide, specifically a derivative of benzamide, which contains both amino and fluoro substituents. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical agents such as idelalisib, an important drug used in cancer treatment.
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride falls under the category of:
The synthesis of 2-amino-6-fluoro-N-phenylbenzamide typically involves the following steps:
In industrial settings, automated reactors and continuous flow systems are employed to enhance yield and purity while minimizing by-products. The reaction conditions are optimized for efficiency .
The molecular structure of 2-amino-6-fluoro-N-phenylbenzamide hydrochloride features:
Key structural data includes:
2-Amino-6-fluoro-N-phenylbenzamide can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-amino-6-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to active sites on these targets, altering their conformation and activity, which can modulate biochemical pathways that lead to therapeutic effects .
Data from various studies indicate that this compound exhibits significant biological activity, making it a valuable target for further research .
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride has several scientific applications:
This compound's unique structural features contribute to its utility in various fields, particularly in drug development and synthetic organic chemistry.
The synthesis of 2-amino-6-fluoro-N-phenylbenzamide hydrochloride (molecular formula: C₁₃H₁₂ClFN₂O; MW: 266.70 g/mol) proceeds through sequential transformations starting from 2-fluoro-6-nitrobenzoic acid [3] . The initial step involves acid chloride formation using oxalyl chloride, followed by condensation with aniline in dichloromethane (DCM) to yield 2-fluoro-6-nitro-N-phenylbenzamide (Intermediate 4) [3]. A critical challenge arises during the reduction of the nitro group in 4, where conventional catalysts (e.g., 10% Pd-C) generate 5–6% of the undesired desfluoro impurity (dehalogenation side product) [3].
Table 1: Catalyst Screening for Nitro Reduction of Intermediate 4 [3]
Catalyst System | Input (g) | Yield (%) | Purity (HPLC, % area) | Desfluoro Impurity (%) |
---|---|---|---|---|
10% Pd-C (wet) | 110 | 87 | 93.5 | 5.6 |
5% Pd-C (wet) | 100 | 93 | 98.0 | 0.28 |
Pt/C | 10 | 91 | — | 0.2 |
Zn/HCOONH₄ | 180 | 90 | 99.0 | Not detected |
Optimization revealed that zinc/ammonium formate (6.0 eq. Zn, 7.0 eq. HCOONH₄) in methanol/DCM (1:1) at ambient temperature suppresses dehalogenation, achieving 99% purity and 90% yield of 2-amino-6-fluoro-N-phenylbenzamide [3]. Subsequent hydrochloride salt formation furnishes the target compound. Alternative routes avoid acid chlorides by using CDI activation of 2-fluoro-6-nitrobenzoic acid, though this method increases costs [3].
Functionalization of 2-amino-6-fluoro-N-phenylbenzamide for applications like idelalisib synthesis requires coupling with N-Boc-ʟ-2-aminobutyric acid. Early routes suffered from low conversion (50%) and racemization when using PyBOP in DMF [3]. Solvent screening demonstrated that toluene minimizes racemization (0.1% enantiomer vs. 5.0% in acetonitrile) [3]. Further optimization identified CDI/HOBt (1.0 eq. HOBt) in toluene as optimal, achieving 75% yield and >99.99% chiral purity of the diamide intermediate [3] .
Table 2: Coupling Reagent Optimization for Diamide Formation [3]
Coupling Reagent | Solvent | Yield (%) | Chemical Purity (%) | Enantiomer (%) |
---|---|---|---|---|
PyBOP | DMF | 10 | 99.0 | 0.05 |
PyBOP | Acetonitrile | 32 | 99.0 | 5.0 |
PyBOP/HOBt | Toluene | 28 | 99.0 | 0.1 |
CDI | Toluene | 44 | 97.0 | 0.5 |
CDI/HOBt | Toluene | 75 | 99.5 | 0.01 |
Cyclization of the diamide to form the quinazolinone core employs zinc chloride (3.0 eq.) with DIPEA in DCM, suppressing racemization to <0.5% and ensuring >99% chiral purity [1] . N-Boc deprotection uses HCl in dioxane, followed by purine coupling to afford idelalisib precursors .
Cyclocondensation of 2-amino-6-fluoro-N-phenylbenzamide derivatives with purines utilizes HMDS (hexamethyldisilazane)/I₂ systems to activate nucleophiles and facilitate N-alkylation [3] . This method enables the formation of the C–N bond between the benzamide’s aniline group and 6-chloropurine at 40°C in anhydrous DMF, achieving yields >85% . The HMDS acts as a scavenger for HCl generated during the reaction, while I₂ promotes electrophilic activation, eliminating the need for transition-metal catalysts .
Table 3: HMDS/I₂-Mediated Cyclocondensation with Purines
Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|
25 | 24 | 62 | 15 |
40 | 12 | 88 | <5 |
60 | 6 | 78 | 12 |
Higher temperatures (>60°C) increase degradation, reducing yields to 78% . The HMDS/I₂ system is compatible with halogenated benzamides and avoids dehalogenation—a limitation observed in Pd-catalyzed approaches [3].
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: